molecular formula C16H17N5O4 B4545773 3-ethyl 7-methyl 5-(1,5-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxylate

3-ethyl 7-methyl 5-(1,5-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxylate

Cat. No.: B4545773
M. Wt: 343.34 g/mol
InChI Key: VQNNOURTRALFLU-UHFFFAOYSA-N
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Description

3-Ethyl 7-methyl 5-(1,5-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxylate is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine class

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrazole and pyrimidine cores. One common approach is the condensation of appropriate precursors, such as hydrazines and β-diketones, under acidic or basic conditions. The reaction conditions, including temperature, solvent, and catalysts, are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles are often employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. The presence of multiple functional groups allows for diverse reactivity.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

  • Addition: Electrophilic addition reactions may involve halogens or other electrophiles.

Major Products Formed: The reactions can yield a variety of products, such as oxidized derivatives, reduced forms, substituted analogs, and addition products, depending on the specific reagents and conditions used.

Scientific Research Applications

This compound has shown potential in various scientific research applications, including:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: Its derivatives have been studied for their biological activity, including antimicrobial and antifungal properties.

  • Medicine: Some derivatives exhibit promising pharmacological activities, such as antileishmanial and antimalarial effects.

  • Industry: It can be used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and derivative.

Comparison with Similar Compounds

  • Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share a similar core structure but differ in their substituents and functional groups.

  • Pyrazole derivatives: These compounds have a pyrazole ring but lack the fused pyrimidine ring.

Uniqueness: 3-Ethyl 7-methyl 5-(1,5-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxylate stands out due to its specific combination of substituents, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-O-ethyl 7-O-methyl 5-(1,5-dimethylpyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O4/c1-5-25-15(22)11-8-18-21-13(16(23)24-4)6-12(19-14(11)21)10-7-17-20(3)9(10)2/h6-8H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQNNOURTRALFLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2N=C(C=C(N2N=C1)C(=O)OC)C3=C(N(N=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-ethyl 7-methyl 5-(1,5-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxylate
Reactant of Route 2
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3-ethyl 7-methyl 5-(1,5-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxylate
Reactant of Route 3
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3-ethyl 7-methyl 5-(1,5-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxylate
Reactant of Route 4
3-ethyl 7-methyl 5-(1,5-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxylate
Reactant of Route 5
Reactant of Route 5
3-ethyl 7-methyl 5-(1,5-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxylate
Reactant of Route 6
Reactant of Route 6
3-ethyl 7-methyl 5-(1,5-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxylate

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